N-phenyl-4-carbomethoxyphthalimide
Description
N-Phenyl-4-carbomethoxyphthalimide is a substituted phthalimide derivative featuring a phenyl group attached to the nitrogen atom and a carbomethoxy (-CO₂CH₃) substituent at the 4-position of the aromatic ring. Phthalimides are widely studied for their versatility in organic synthesis, polymer chemistry, and agrochemical applications.
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)10-7-8-12-13(9-10)15(19)17(14(12)18)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
HCCMKPYOWKZBAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | N-Substituent | Key Functional Groups |
|---|---|---|---|---|---|
| N-Phenyl-4-carbomethoxyphthalimide* | C₁₆H₁₁NO₄ | ~282.29 | Carbomethoxy (4) | Phenyl | Ester, imide |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.67 | Chloro (3) | Phenyl | Halogen, imide |
| 4-Amino-N-methylphthalimide | C₉H₈N₂O₂ | 176.17 | Amino (4) | Methyl | Amine, imide |
*The molecular formula and weight for this compound are calculated based on structural analogs.
Key Observations :
- Substituent Effects: The carbomethoxy group (-CO₂CH₃) is strongly electron-withdrawing, similar to the chloro (-Cl) group in 3-chloro-N-phenyl-phthalimide. This contrasts with the electron-donating amino (-NH₂) group in 4-amino-N-methylphthalimide, which enhances nucleophilic reactivity .
- N-Substituent: The phenyl group (vs. methyl in 4-amino-N-methylphthalimide) increases steric hindrance and may reduce solubility in polar solvents.
Physical and Chemical Properties
| Property | This compound* | 3-Chloro-N-phenyl-phthalimide | 4-Amino-N-methylphthalimide |
|---|---|---|---|
| Solubility | Low in water; moderate in DMSO | Low in polar solvents | Moderate in DMF |
| Thermal Stability | High (imide backbone) | Very high (Cl substituent) | Moderate (amine sensitivity) |
| Reactivity | Ester hydrolysis; electrophilic substitution | Nucleophilic substitution | Amine-directed reactions |
*Inferred from structural analogs.
Research Findings
- 3-Chloro-N-phenyl-phthalimide : High-purity grades are critical for synthesizing defect-free polyimides, as impurities disrupt polymer chain alignment .
- This compound : While direct studies are scarce, its ester group may enhance biodegradability compared to halogenated analogs, making it promising for environmentally sensitive applications.
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